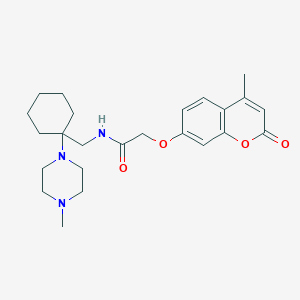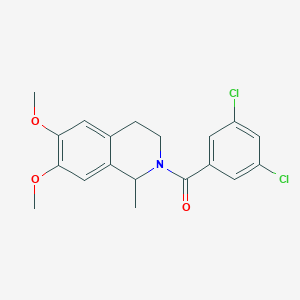![molecular formula C23H19N3O4S B265072 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as ETP-46321, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has been shown to have promising results in preclinical studies.
Aplicaciones Científicas De Investigación
ETP-46321 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as breast, ovarian, and prostate cancers. ETP-46321 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. It has also been studied for its potential applications in other diseases, such as inflammatory bowel disease and stroke.
Mecanismo De Acción
ETP-46321 is a small molecule inhibitor that targets the enzyme PARP. PARP is involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. ETP-46321 has been shown to be a potent inhibitor of PARP, with an IC50 value of less than 10 nM.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, ETP-46321 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of ETP-46321.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETP-46321 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and rucaparib. In addition, ETP-46321 has been shown to be effective in combination with other chemotherapeutic agents, which may enhance its therapeutic potential. However, one limitation of ETP-46321 is its low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ETP-46321. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential applications in other diseases, such as stroke and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of ETP-46321, particularly in combination with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of ETP-46321 involves several steps, starting from commercially available starting materials. The key step is the formation of the chromeno[2,3-c]pyrrole-3,9-dione core, which is achieved through a multistep reaction sequence. The final step involves the introduction of the 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl substituents, which is achieved through a coupling reaction. The overall yield of the synthesis is around 10%, and the purity of the final compound is typically greater than 95%.
Propiedades
Fórmula molecular |
C23H19N3O4S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-4-17-24-25-23(31-17)26-19(13-7-5-6-8-15(13)29-3)18-20(27)14-11-12(2)9-10-16(14)30-21(18)22(26)28/h5-11,19H,4H2,1-3H3 |
Clave InChI |
GSSFYRBLYHRGEZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
SMILES canónico |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)

![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)